
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical properties. This compound belongs to the class of quinolones, which are widely recognized for their antimicrobial and therapeutic potential . The unique structure of this compound, featuring a quinoline core with a phenyl group at the 2-position and a carboxylic acid group at the 8-position, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription processes . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound’s ability to bind to these enzymes is attributed to its quinoline core and the presence of the carboxylic acid group, which facilitates strong interactions with the enzyme active sites .
相似化合物的比较
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ozenoxacin: A quinolone antibiotic with a similar mechanism of action.
Uniqueness: 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 8-position differentiates it from other quinolones, providing unique interactions with biological targets and potential for diverse therapeutic applications .
属性
CAS 编号 |
90034-64-3 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI 键 |
KIISEGOQKVDEDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


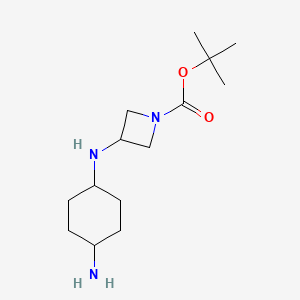




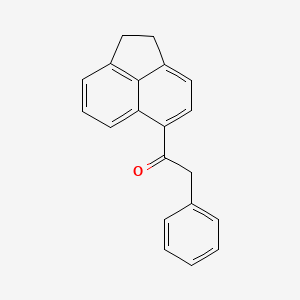
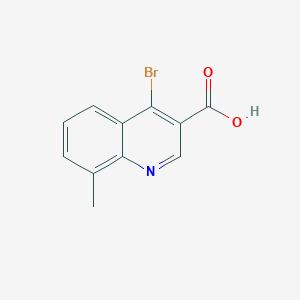
![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)


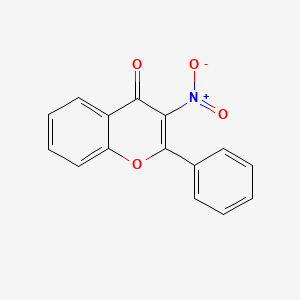
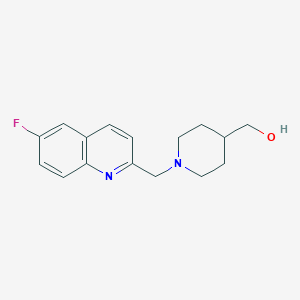
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
